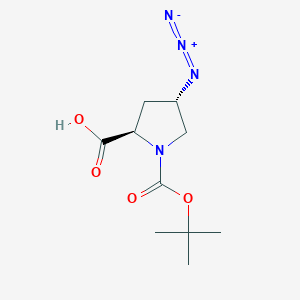
(4S)-1-(叔丁氧羰基)-4-叠氮基-D-脯氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline is a chemical compound that belongs to the class of azido-proline derivatives This compound is characterized by the presence of an azido group (-N3) attached to the fourth carbon of the proline ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
科学研究应用
(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Utilized in the study of protein-protein interactions and as a probe in bioorthogonal chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.
作用机制
Target of Action
The tert-butoxycarbonyl group is known to serve as a protecting group in synthetic organic chemistry . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The mode of action of this compound is likely related to its tert-butoxycarbonyl group. This group is introduced into a molecule to protect a functional group during a chemical reaction . After the reaction, the tert-butoxycarbonyl group can be removed, revealing the original functional group . This allows for more complex molecules to be synthesized without unwanted side reactions .
Biochemical Pathways
The use of protecting groups like the tert-butoxycarbonyl group is a common strategy in the synthesis of complex organic molecules, including those involved in various biochemical pathways .
Pharmacokinetics
The tert-butoxycarbonyl group is known to be stable under a variety of conditions, which could potentially influence the compound’s bioavailability .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In general, the introduction of a tert-butoxycarbonyl group can protect a functional group from reacting under conditions where it would otherwise do so . This can allow for more selective and controlled chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of the tert-butoxycarbonyl group can be affected by the presence of certain reagents or under certain conditions . Additionally, the efficiency of the compound’s action can be improved using flow microreactor systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline typically involves the following steps:
Protection of the Proline Nitrogen: The nitrogen atom of D-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Azido Group: The azido group is introduced by converting the hydroxyl group at the fourth carbon of the Boc-protected proline to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with sodium azide (NaN3).
Industrial Production Methods
Industrial production of (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), various nucleophiles (amines, thiols)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products Formed
Reduction: (4S)-1-(tert-Butoxycarbonyl)-4-amino-D-proline
Substitution: Various substituted proline derivatives
Cycloaddition: Triazole-containing proline derivatives
相似化合物的比较
Similar Compounds
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,3,4-trifluorophenoxy)pyrrolidine-2-carboxylic acid
- (3R,4S)-1-(tert-Butoxycarbonyl)-4-phenyl-3-pyrrolidinecarboxylic acid
Uniqueness
(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This sets it apart from other Boc-protected proline derivatives that may lack the azido functionality and, consequently, the ability to participate in specific chemical reactions such as cycloaddition.
属性
IUPAC Name |
(2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
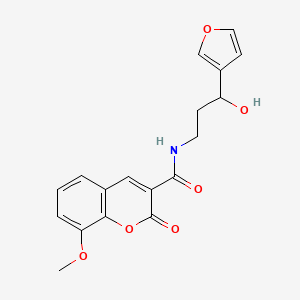
![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)
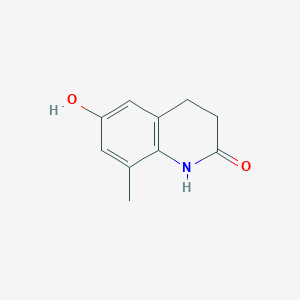
![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)
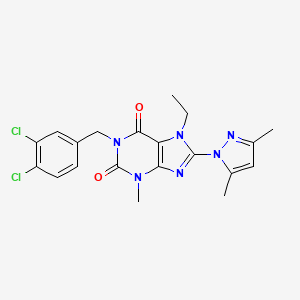
![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)
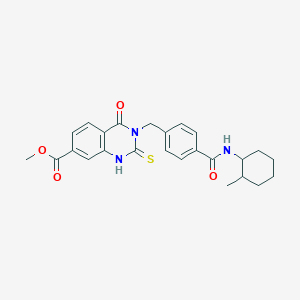
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)
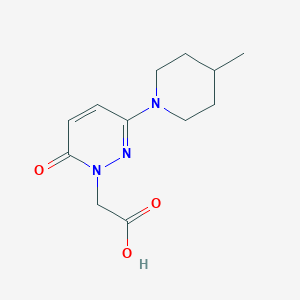



![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2400306.png)
